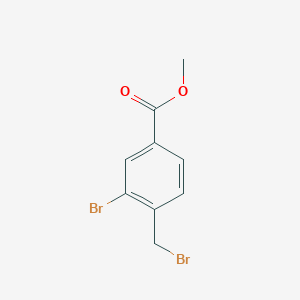
Methyl 3-bromo-4-(bromomethyl)benzoate
概述
描述
Methyl 3-bromo-4-(bromomethyl)benzoate: is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the methyl ester group is substituted with bromine atoms at the 3 and 4 positions of the aromatic ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry and material science.
作用机制
Target of Action
Methyl 3-bromo-4-(bromomethyl)benzoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceutical agents . The specific targets of this compound can vary depending on the final product it is used to synthesize. For instance, it has been used in the preparation of potential anti-HIV agents .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a brominated compound. The bromine atoms attached to the carbon atoms make it highly reactive, allowing it to participate in various chemical reactions. It can act as a catalyst for the rearrangement of benzylthiothiazoline derivatives .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize. As an intermediate, it is involved in the synthesis pathway of the final product. For example, in the synthesis of potential anti-HIV agents, it may be involved in pathways related to viral replication or immune response .
Pharmacokinetics
It’s worth noting that its solubility in water is low, but it is highly soluble in ethanol and ether .
Result of Action
The result of the action of this compound is the formation of a new compound through its reaction with other substances. As an intermediate, it contributes to the structural and functional properties of the final product. For instance, in the synthesis of potential anti-HIV agents, it may contribute to the inhibition of viral replication .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity may increase with higher temperatures. It should be stored under an inert gas (nitrogen or argon) at 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Benzoate: The synthesis of methyl 3-bromo-4-(bromomethyl)benzoate typically starts with methyl benzoate.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under reflux conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as methyl 3-hydroxy-4-(hydroxymethyl)benzoate, methyl 3-amino-4-(aminomethyl)benzoate, or methyl 3-thio-4-(thiomethyl)benzoate can be formed.
Oxidation Products: Oxidation can yield products like methyl 3-bromo-4-carboxybenzoate or other oxidized derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Methyl 3-bromo-4-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in medicinal chemistry for the development of potential therapeutic agents, including anti-HIV drugs and enzyme inhibitors.
Industry:
相似化合物的比较
属性
IUPAC Name |
methyl 3-bromo-4-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJQBNFFHMBNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-[2-(4-fluorophenoxy)acetamido]-1-benzofuran-2-carboxylate](/img/structure/B2764319.png)


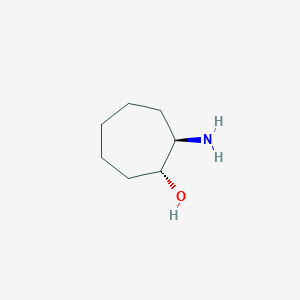
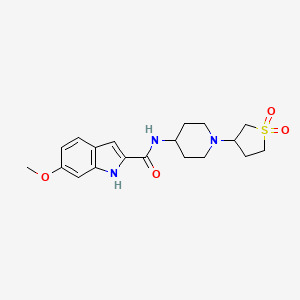
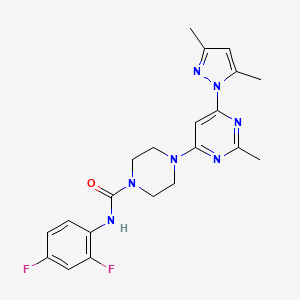
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764325.png)
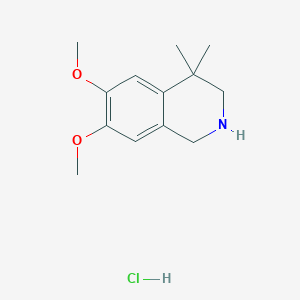
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
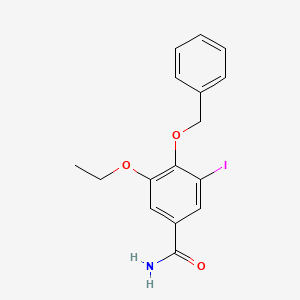
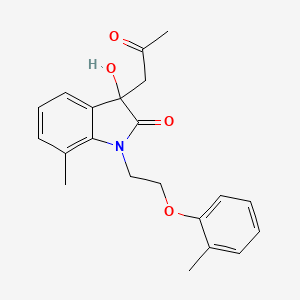
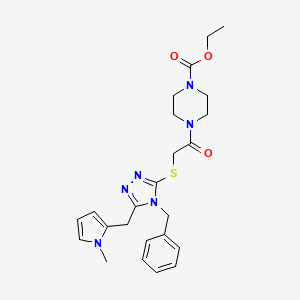
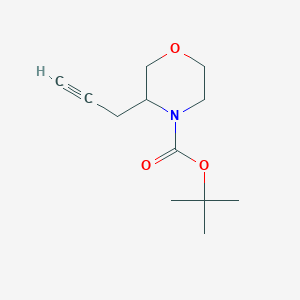
![3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2764338.png)
